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Abstract

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets
programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[1][2] It is distinguished
by its dual mechanism of action, which involves not only the blockade of the PD-L1/PD-1
pathway to restore T-cell-mediated antitumor immunity but also the induction of antibody-
dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[3][4] This guide provides a
comprehensive technical overview of avelumab, including its mechanism of action, key clinical
trial data, approved indications, and detailed experimental protocols.

Mechanism of Action

Avelumab's primary mechanism involves binding to PD-L1 on the surface of tumor cells and
other cells within the tumor microenvironment.[2] This binding prevents the interaction of PD-L1
with its receptors, PD-1 and B7.1, which are expressed on activated T cells.[3][5] The PD-
L1/PD-1 interaction delivers an inhibitory signal to T cells, leading to their exhaustion and a
suppressed antitumor immune response.[1] By blocking this interaction, avelumab removes this
inhibitory signal, thereby restoring the ability of cytotoxic T cells to recognize and eliminate
cancer cells.[4]

Uniguely among anti-PD-L1 antibodies, avelumab possesses a native, unmodified Fc region.[3]
This allows it to engage with Fcy receptors on immune effector cells, such as natural killer (NK)
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cells, and trigger ADCC, a process that leads to the direct lysis of antibody-coated tumor cells.
[1][6] This dual functionality engages both the adaptive and innate immune systems to combat
cancer.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by avelumab.
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Caption: Avelumab's dual mechanism of action.
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Clinical Development and Approved Indications

Avelumab has been extensively evaluated in the JAVELIN clinical trial program across
numerous tumor types.[7] It has received regulatory approval for several indications:

+ Metastatic Merkel Cell Carcinoma (MCC): Avelumab is approved for the treatment of adults
and pediatric patients 12 years and older with metastatic MCC.[5][8]

o Locally Advanced or Metastatic Urothelial Carcinoma (UC): It is indicated for the
maintenance treatment of patients with locally advanced or metastatic UC that has not
progressed with first-line platinum-containing chemotherapy.[5][9] It is also approved for
patients with locally advanced or metastatic UC who have disease progression during or
following platinum-containing chemotherapy.[10]

e Advanced Renal Cell Carcinoma (RCC): Avelumab, in combination with axitinib, is a first-line
treatment for patients with advanced RCC.[5][9]

Clinical Efficacy: A Summary of Key JAVELIN Trials

The following tables summarize pivotal clinical trial data for avelumab across its major
approved indications.

Table 1: JAVELIN Merkel 200 (Metastatic Merkel Cell
Carcinoma)
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Previously Treated (Part A, First-Line Treatment (Part

Endpoint
n=88)[11] B, n=116)[12]
Objective Response Rate
33.0% (95% CI: 23.3-43.8) 39.7% (95% CI: 30.7-49.2)
(ORR)
Complete Response (CR) 11.4% Not Reported
Partial Response (PR) 21.6% Not Reported
Durable Response Rate (=6
Not Reported 30.2% (95% CI: 22.0-39.4)

months)

Median Duration of Response
(DOR)

Not Reached (95% CI: 18.0

) Not Reported
months-Not Estimable)

Median Progression-Free
Survival (PFS)

2.7 months (95% CI: 1.4-4.2) 4.1 months (95% CI: 1.4-6.1)

Median Overall Survival (OS)

12.9 months (95% CI: 7.5-Not 20.3 months (95% CI: 12.4-Not

Estimable) Estimable)

Table 2: JAVELIN Bladder 100 (Advanced Urothelial

Carcinoma - Maintenance Therapy)

Endpoint

Avelumab + Best
Supportive Care (BSC) BSC Alone (n=350)[13][14]
(n=350)[13][14]

Median Overall Survival (OS)

21.4 months (95% CI: 18.9- 14.3 months (95% CI: 12.9-
26.1) 17.9)

Hazard Ratio for OS (95% CI)

0.69 (0.56-0.86)

P-value

<0.001

Table 3: JAVELIN Renal 101 (Advanced Renal Cell
Carcinoma - First-Line Treatment)
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. Avelumab + Axitinib L
Endpoint Sunitinib (n=444)[15][16]
(n=442)[15][16]

Median Progression-Free
, _ 13.8 months (95% CI: 11.1-Not
Survival (PFS) in PD-L1+ ) 7.2 months (95% CI: 5.7-9.7)
_ Estimable)
Population

Hazard Ratio for PFS (PD-
0.61 (95% CI: 0.47-0.79)

L1+)

P-value (PFS, PD-L1+) <0.001

Median Overall Survival (OS) 44.8 months (95% CI. 39.7- 38.9 months (95% CI: 31.4-
in Overall Population 51.1) 45.2)

Hazard Ratio for OS 0.88 (95% CI: 0.749-1.039)

Objective Response Rate

_ _ 59.7% (95% ClI: 55.0-64.3) 32.0% (95% ClI: 27.7-36.5)
(ORR) in Overall Population

Experimental Protocols
PD-L1 Immunohistochemistry (IHC) Staining

A common method for assessing PD-L1 expression in tumor tissue involves the use of specific
anti-PD-L1 antibody clones.

Protocol Outline:

o Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5
pum) are mounted on positively charged slides.

o Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated
through a series of graded ethanol washes.

o Antigen Retrieval: Heat-induced epitope retrieval is performed using a validated buffer
solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

» Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-
specific antibody binding is blocked using a protein block solution.
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e Primary Antibody Incubation: Slides are incubated with a validated anti-PD-L1 primary
antibody (e.g., SP263 clone) at a predetermined concentration and duration.[17]

o Detection System: A polymer-based detection system with a secondary antibody conjugated
to horseradish peroxidase (HRP) is applied.

o Chromogen: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine
(DAB), which produces a brown precipitate.

o Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
o Dehydration and Mounting: Slides are dehydrated, cleared, and coverslipped.

e Scoring: PD-L1 expression is typically scored as the percentage of tumor cells with positive
membrane staining at any intensity.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This in vitro assay measures the ability of avelumab to induce the lysis of target tumor cells by
effector cells.

Protocol Outline:
e Cell Culture:

o Target Cells: A human tumor cell line with known PD-L1 expression is cultured to log
phase.[6][18]

o Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified NK cells are
isolated from healthy donor blood.[6][19]

o Target Cell Labeling: Target cells are labeled with a release agent, such as calcein-AM or
chromium-51.

o Assay Setup: Labeled target cells are plated in a 96-well plate. Avelumab is added at various
concentrations. Effector cells are then added at different effector-to-target (E:T) ratios.[18]
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e Incubation: The plate is incubated for a specified period (e.g., 4 hours) at 37°C.

e Lysis Measurement: The amount of release agent in the supernatant is quantified. For
calcein-AM, fluorescence is measured. For chromium-51, radioactivity is measured.

o Data Analysis: The percentage of specific lysis is calculated using the formula: % Specific
Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100

o Spontaneous release is from target cells with effector cells but no antibody.

o Maximum release is from target cells lysed with a detergent.

Experimental Workflow Diagram
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1150054?utm_src=pdf-body-img
https://www.benchchem.com/product/b1150054?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. What is the mechanism of Avelumab? [synapse.patsnap.com]

. Product review: avelumab, an anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. go.drugbank.com [go.drugbank.com]

. ascopubs.org [ascopubs.org]

N~ oo o0 B~ oW NP

. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
- PMC [pmc.ncbi.nlm.nih.gov]

8. Avelumab - Wikipedia [en.wikipedia.org]

9. drugs.com [drugs.com]

10. oncologynewscentral.com [oncologynewscentral.com]
11. jitc.bmj.com [jitc.bmj.com]

12. First-line avelumab in a cohort of 116 patients with metastatic Merkel cell carcinoma
(JAVELIN Merkel 200): primary and biomarker analyses of a phase Il study - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Avelumab maintenance in advanced urothelial carcinoma: biomarker analysis of the
phase 3 JAVELIN Bladder 100 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

14. targetedonc.com [targetedonc.com]

15. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced
renal cell carcinoma: final analysis of the phase Il JAVELIN Renal 101 trial - PubMed
[pubmed.ncbi.nim.nih.gov]

16. urotoday.com [urotoday.com]

17. A phase Il open-label trial of avelumab plus axitinib in previously treated non-small-cell
lung cancer or treatment-naive, cisplatin-ineligible urothelial cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

18. aacrjournals.org [aacrjournals.org]

19. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated
Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Avelumab: A Technical Guide to a Dual-Mechanism
Immuno-Oncology Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150054#avelumab]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://synapse.patsnap.com/article/what-is-the-mechanism-of-avelumab
https://pubmed.ncbi.nlm.nih.gov/30481100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605872/
https://www.researchgate.net/figure/Avelumabs-dual-mechanism-of-action-Avelumab-is-a-human-IgG1-monoclonal-antibody-that_fig2_316110412
https://go.drugbank.com/drugs/DB11945
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.3038
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5834034/
https://en.wikipedia.org/wiki/Avelumab
https://www.drugs.com/history/bavencio.html
https://www.oncologynewscentral.com/drugs/monograph/173442-317023/avelumab-intravenous
https://jitc.bmj.com/content/6/1/7
https://pubmed.ncbi.nlm.nih.gov/34301810/
https://pubmed.ncbi.nlm.nih.gov/34301810/
https://pubmed.ncbi.nlm.nih.gov/34301810/
https://pubmed.ncbi.nlm.nih.gov/34893775/
https://pubmed.ncbi.nlm.nih.gov/34893775/
https://www.targetedonc.com/view/investigators-examine-biomarkers-of-response-to-avelumab-in-urothelial-carcinoma
https://pubmed.ncbi.nlm.nih.gov/39706335/
https://pubmed.ncbi.nlm.nih.gov/39706335/
https://pubmed.ncbi.nlm.nih.gov/39706335/
https://www.urotoday.com/conference-highlights/asco-2024/asco-2024-kidney-cancer/152605-asco-2024-avelumab-axitinib-vs-sunitinib-in-patients-pts-with-advanced-renal-cell-carcinoma-arcc-final-overall-survival-os-analysis-from-the-javelin-renal-101-phase-3-trial.html
https://pubmed.ncbi.nlm.nih.gov/37141847/
https://pubmed.ncbi.nlm.nih.gov/37141847/
https://pubmed.ncbi.nlm.nih.gov/37141847/
https://aacrjournals.org/cancerimmunolres/article/3/10/1148/467601/Antibody-Dependent-Cellular-Cytotoxicity-Activity
https://pubmed.ncbi.nlm.nih.gov/30294328/
https://pubmed.ncbi.nlm.nih.gov/30294328/
https://pubmed.ncbi.nlm.nih.gov/30294328/
https://www.benchchem.com/product/b1150054#avelumab
https://www.benchchem.com/product/b1150054#avelumab
https://www.benchchem.com/product/b1150054#avelumab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1150054?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

